N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with dimethyl groups, a piperidine ring, and a methoxypyrazine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and methoxypyrazine groups. Common reagents used in these reactions include dimethylformamide (DMF), sodium hydride (NaH), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine: can be compared to other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-13-11-15(23(3)21-13)18(25)24-9-5-14(6-10-24)12-22(2)16-17(26-4)20-8-7-19-16/h7-8,11,14H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWBBOQCLZBPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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